molecular formula C14H21N3O2S B2925087 N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234807-94-3

N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2925087
CAS No.: 1234807-94-3
M. Wt: 295.4
InChI Key: NBVZEQLCEWDIBX-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a piperidine core substituted at the nitrogen with a thiophen-3-ylmethyl group. The oxalamide backbone (N,N'-disubstituted oxalic acid diamide) provides structural rigidity, while the piperidine-thiophene moiety introduces heterocyclic diversity. Based on structural analysis, its molecular formula is C₁₄H₂₂N₃O₂S, with a calculated molecular weight of 296.4 g/mol.

Properties

IUPAC Name

N-methyl-N'-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-13(18)14(19)16-8-11-2-5-17(6-3-11)9-12-4-7-20-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVZEQLCEWDIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the reaction of thiophen-3-ylmethyl chloride with piperidin-4-ylmethylamine to form the intermediate piperidin-4-ylmethyl-thiophen-3-ylmethylamine. This intermediate is then reacted with oxalyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of materials with specific properties. Its versatility allows for its incorporation into various products, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxalamide derivatives with piperidine-based substituents are explored for diverse applications, including medicinal chemistry. Below is a comparative analysis of the target compound and structurally similar analogs from recent literature.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target : N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide C₁₄H₂₂N₃O₂S 296.4 Thiophen-3-ylmethyl (N-piperidine), methyl (N1-oxalamide)
N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide C₁₆H₂₄N₄O₄ 336.39 Isoxazol-3-yl (N1), tetrahydro-2H-pyran-4-yl (N-piperidine)
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide C₂₂H₂₅N₅O₂ 391.5 3-Cyanopyridin-2-yl (N-piperidine), phenylethyl (N2-oxalamide)
N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide C₂₂H₂₉N₃O₅S₂ 479.6 Thiophen-2-ylsulfonyl (N-piperidine), 4-methoxyphenethyl (N1-oxalamide)
Key Observations:

Molecular Weight : The target compound (296.4 g/mol) is smaller than analogs with extended aromatic systems (e.g., 391.5–479.6 g/mol), suggesting better membrane permeability.

Substituent Diversity: Thiophene vs. Pyran/Pyridine: The target’s thiophen-3-ylmethyl group (electron-rich sulfur heterocycle) contrasts with the oxygen-rich tetrahydro-2H-pyran in and the polar cyanopyridine in . Sulfonyl vs.

Nitrogen Content : The target has three nitrogens, fewer than (five nitrogens), which could reduce hydrogen-bonding capacity but improve metabolic stability.

Biological Activity

N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by the presence of two amide groups linked by an ethylene bridge. Its molecular formula and weight are essential for understanding its reactivity and biological interactions.

Property Details
Molecular Formula C₁₈H₂₃N₃O₂S
Molecular Weight 345.45 g/mol
Functional Groups Oxalamide, Thiophene, Piperidine

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Piperidine Derivative : The reaction of piperidine with thiophenes to introduce the thiophene moiety.
  • Oxalamide Formation : Coupling the piperidine derivative with oxalyl chloride under controlled conditions to form the oxalamide linkage.
  • Purification and Characterization : Utilizing techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Viability Studies : In vitro assays against human cancer cell lines (e.g., MCF-7) demonstrated that derivatives of this compound can inhibit cell proliferation effectively, with IC50 values indicating potent activity .

Mechanistic Insights

The biological mechanisms underlying the antitumor effects often involve:

  • Induction of Ferroptosis : Similar compounds have been shown to trigger ferroptosis in tumor cells by modulating oxidative stress pathways . This process is characterized by increased lipid peroxidation and decreased levels of protective proteins like GPX4.

Enzyme Inhibition

Additionally, studies have reported that related compounds can inhibit specific enzymes involved in cancer progression, further supporting their potential as therapeutic agents .

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • Study on Tumor Cell Lines :
    • Objective : Evaluate cytotoxicity against various cancer cell lines.
    • Findings : The compound exhibited significant cytotoxic effects, with a notable reduction in cell viability correlated with increased reactive oxygen species (ROS) levels.
  • Molecular Docking Studies :
    • Objective : Investigate binding affinities with key molecular targets.
    • Findings : Docking simulations suggested strong interactions with proteins involved in tumor growth regulation, indicating a potential pathway for therapeutic action.

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